molecular formula C12H19NO2 B151614 (4-(3-(Dimethylamino)propoxy)phenyl)methanol CAS No. 426831-08-5

(4-(3-(Dimethylamino)propoxy)phenyl)methanol

Cat. No.: B151614
CAS No.: 426831-08-5
M. Wt: 209.28 g/mol
InChI Key: ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
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Description

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylamino group attached to a propoxy chain, which is further connected to a phenyl ring bearing a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-dimethylaminopropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol attacks the carbon atom of the dimethylaminopropyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Dimethylamino)propoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(3-(dimethylamino)propoxy)benzaldehyde or 4-(3-(dimethylamino)propoxy)benzoic acid.

    Reduction: Formation of 4-(3-(dimethylamino)propoxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(3-(Dimethylamino)propoxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(3-(Dimethylamino)propoxy)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-(Dimethylamino)propoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    (4-(3-(Dimethylamino)propoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    (4-(3-(Dimethylamino)propoxy)phenylmethane: Similar structure but with a methane group instead of a methanol group.

Uniqueness

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is unique due to the presence of both a dimethylamino group and a methanol group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432824
Record name {4-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426831-08-5
Record name {4-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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